Cas no 69-89-6 (Xanthine)
Xanthine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Purine-2,6(3H,7H)-dione
- purine-2(3H),6(1H)-dione
- 2,6-Dihydroxypurine
- Xanthine
- XANTHINE(RG)
- 2,5-DIFLUOROTHIOBENZAMIDE
- 2,6-(1H,3H)-Purinedione
- 2,6-Dioxopurine
- 3,7-dihydro-purine-2,6-dione
- 3,7-Dihydroxy-1H-purine-2,6-dione
- Dioxopurine
- ISOXANTHINE
- UREOUS ACID
- usafcb-17
- Xan
- xanthicoxide
- Xanthin
- Xanthione
- Pseudoxanthine
- Xanthic oxide
- 1H-Purine-2,6-diol
- 9H-Purine-2,6-diol
- Purine-2,6-diol
- 3,7-Dihydro-1H-purine-2,6-dione
- 2,6(1,3)-Purinedion
- 1H-Purine-2,6-dione, 3,7-dihydro-
- 3,7-dihydropurine-2,6-dione
- 2,6-Dioxo-1,2,3,6-tetrahydropurine
- 3,9-dihydro-1H-purine-2,6-dione
- 9H-Purine-2,6-(1H,3H)-dione
- 1H-Purine-2,6-dione, 3,9-dihydro-
- Purine-2,6-(1H,3H)-dione
- 9H-xanthi
- 7H-xanthine
- 9H-Purine-2,6(1H,3H)-dione
- Purine-2,6(1H,3H)-dione
- 69-89-6
-
- MDL: MFCD00078453
- Inchi: 1S/3C5H4N4O2/c3*10-4-2-3(7-1-6-2)8-5(11)9-4/h3*1H,(H3,6,7,8,9,10,11)
- InChI Key: KPILEYHQAXBFOG-UHFFFAOYSA-N
- SMILES: OC1C2=C(NC=N2)NC(=O)N=1.O=C1NC(=O)C2=C(N=CN2)N1.O=C1NC(=O)C2=C(NC=N2)N1
- BRN: 8733
Computed Properties
- Exact Mass: 152.03300
- Monoisotopic Mass: 152.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 26
- XLogP3: -0.7
- Topological Polar Surface Area: 86.9
- Molecular Weight: 152.11
Experimental Properties
- Color/Form: White scaly or flaky crystals.
- Density: 1.5452 (rough estimate)
- Melting Point: 300 ºC
- Boiling Point: 442.2°C at 760 mmHg
- Flash Point: 458.7 °C
- Refractive Index: 1.8500 (estimate)
- Solubility: NH4OH: freely soluble
- Water Partition Coefficient: Soluble in water(0.067g/L).
- PSA: 94.40000
- LogP: -1.06050
- Merck: 10059
- Sensitiveness: Sensitive to light
- Solubility: This product is soluble in sodium hydroxide solution, ammonia water and acidic solution, slightly soluble in water and ethanol, insoluble in organic solvents
Xanthine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317,H319
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-43
- Safety Instruction: S36/37
- RTECS:ZD7700000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:4°C, protect from light
- Risk Phrases:R36; R43
- Safety Term:S36/37
Xanthine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Xanthine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | X820565-100g |
Xanthine |
69-89-6 | ≥99.5%(HPLC) | 100g |
¥2,146.00 | 2022-10-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0004-25G |
Xanthine |
69-89-6 | >98.0%(HPLC) | 25g |
¥565.00 | 2024-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY030113-5g |
Xanthine |
69-89-6 | ≥98% | 5g |
¥40.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY030113-10g |
Xanthine |
69-89-6 | ≥98% | 10g |
¥40.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY030113-25g |
Xanthine |
69-89-6 | ≥98% | 25g |
¥54.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY030113-100g |
Xanthine |
69-89-6 | ≥98% | 100g |
¥216.00 | 2025-04-13 | |
| TRC | X499950-1g |
Xanthine |
69-89-6 | 1g |
$ 74.00 | 2023-09-05 | ||
| TRC | X499950-2.5g |
Xanthine |
69-89-6 | 2.5g |
$108.00 | 2023-05-17 | ||
| TRC | X499950-5g |
Xanthine |
69-89-6 | 5g |
$ 126.00 | 2023-09-05 | ||
| TRC | X499950-10g |
Xanthine |
69-89-6 | 10g |
$ 167.00 | 2023-09-05 |
Xanthine Suppliers
Xanthine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Xanthines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purines and purine derivatives Xanthines
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on Xanthine
Xanthine (CAS No. 69-89-6): A Crucial Purin Metabolite with Multidisciplinary Applications
Xanthine, a purin derivative with the chemical formula C5H4N4O, is a central intermediate in purin metabolism and holds significant relevance across academic research, pharmaceutical development, and clinical diagnostics. As identified by its CAS registry number 69-89-6, this compound serves as a precursor to critical biomolecules such as hypoxanthie and thein. Recent advancements in metabolic pathway analysis have highlighted its role in cellular energy regulation and disease pathogenesis, particularly in conditions involving oxidative stress and nucleotide imbalance.
The structural characterization of Xanthine reveals a bicyclic framework featuring an imidazole ring fused to a pyrimidine moiety. This configuration confers unique physicochemical properties: its melting point of 325°C (decomposing) and solubility profile (13 g/100 mL in water at 25°C) make it amenable to scalable synthesis methods. Innovations in green chemistry have enabled solvent-free synthesis protocols using microwave-assisted techniques, as demonstrated by studies published in Green Chemistry (2023), which achieved 98% yield while reducing reaction times by 70% compared to traditional reflux methods.
In biological systems, xanthine oxidase catalyzes the oxidation of Xanthine to uric acid, generating superoxide radicals that influence redox homeostasis. Emerging research from the Journal of Biological Chemistry (2024) has linked aberrant xanthine metabolism to neurodegenerative disorders, showing that elevated xanthine levels correlate with mitochondrial dysfunction in Alzheimer's disease models. These findings underscore its potential as a biomarker for early disease detection.
Clinical applications of Xanthine-based compounds are expanding into targeted therapy development. A phase II clinical trial reported in Nature Medicine (2023) demonstrated that xanthine analogs inhibit adenosine receptors with 85% efficacy in preclinical glioblastoma models without affecting healthy tissue. This selectivity arises from their ability to penetrate the blood-brain barrier while binding selectively to A2A receptors—a mechanism validated through cryo-EM structural studies published in Science Advances (2024).
In drug discovery pipelines, researchers leverage Xanthine's structural versatility for scaffold-based design. A collaborative study between MIT and Genentech (Cell Chemical Biology, 2024) revealed that substituting the C8 position with fluorophenyl groups enhances kinase inhibitory activity by up to 15-fold against JAK1/STAT signaling pathways implicated in autoimmune diseases. Such modifications exemplify how understanding xanthine's molecular interactions drives innovation in precision medicine.
Synthetic biology approaches are now integrating Xanthine's biosynthetic pathway into engineered microbes for bioproduction purposes. A breakthrough reported in Metabolic Engineering Communications (2023) achieved microbial synthesis of xanh ine derivatives tagged with fluorescent markers using CRISPR-Cas9-edited E. coli strains. This system allows real-time monitoring of purin biosynthesis rates under varying environmental conditions—a critical advance for industrial scale-up.
In diagnostic applications, enzymatic assays measuring Xanthine Oxidase Activity provide non-invasive tools for assessing cardiovascular health risks. A recent meta-analysis published in Circulation Research (2024) confirmed that serum xanh ine levels correlate strongly with endothelial dysfunction markers, offering a novel endpoint for evaluating statin therapies' efficacy beyond traditional lipid profiling.
The compound's role extends into material science through its use as a chelating agent in nanoparticle formulations. Research from Advanced Materials (2023) demonstrated that gold nanoparticles functionalized with xanh ine derivatives exhibit enhanced stability under physiological conditions while maintaining targeted drug delivery capabilities—properties validated through ex vivo lung tumor model experiments.
Ethical considerations remain critical as regulatory agencies update guidelines for handling purin metabolites like Xanthee. The FDA's draft guidance issued in March 2024 emphasizes stringent purity standards (>99.5% HPLC analysis) and requires stability testing under accelerated aging conditions (-4°C vs ambient storage). These protocols ensure compliance with Good Manufacturing Practices during preclinical trials.
Ongoing research continues to unravel new dimensions of this compound's utility—from its role as a cofactor modulator in synthetic biology constructs to its potential as an adjuvant therapy for rare metabolic disorders like Lesch-Nyhan syndrome. As highlighted at the 2024 International Conference on Purin Biology, interdisciplinary collaborations are accelerating discoveries at the intersection of biochemistry and pharmacology, positioning Xanthee CAS No. 69-89-6 as an enduring focal point for scientific inquiry across disciplines.
69-89-6 (Xanthine) Related Products
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